rac 1-Oleoyl-3-chloropropanediol-d5
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Overview
Description
rac 1-Oleoyl-3-chloropropanediol-d5: is a synthetic chemical compound that belongs to the 3-chloropropanediol-d5 family of compounds. It is an analogue of oleic acid, a naturally occurring fatty acid. This compound is a monoacylglycerol of octanoic acid at the sn-1 position and a chloride group at the sn-3 position . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-chloropropanediol-d5 involves the esterification of oleic acid with 3-chloropropanediol-d5. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: rac 1-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group and can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the sn-1 position can be oxidized to form a carbonyl group or reduced to form an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include alkanes and alcohols.
Scientific Research Applications
rac 1-Oleoyl-3-chloropropanediol-d5 has been widely utilized in scientific research for various applications, including:
Mechanism of Action
The mechanism by which rac 1-Oleoyl-3-chloropropanediol-d5 exerts its effects involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety, makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . Additionally, it is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids .
Comparison with Similar Compounds
rac 1-Palmitoyl-3-chloropropanediol-d5: Similar to rac 1-Oleoyl-3-chloropropanediol-d5 but with a palmitoyl group instead of an oleoyl group.
rac 1-Stearoyl-3-chloropropanediol-d5: Contains a stearoyl group instead of an oleoyl group.
Uniqueness: this compound is unique due to the presence of the oleoyl group, which is a monounsaturated fatty acid chain. This makes it particularly useful for studying the interaction of fatty acids with cellular membranes and the biological effects of chlorinated lipids .
Properties
Molecular Formula |
C21H39ClO3 |
---|---|
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
InChI Key |
GQUYTVRTHVOZHT-FNKKQMTJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O |
Origin of Product |
United States |
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